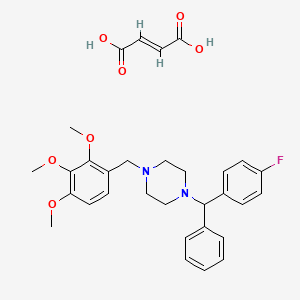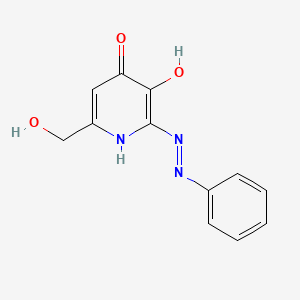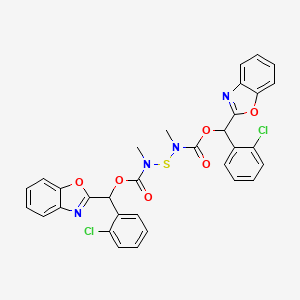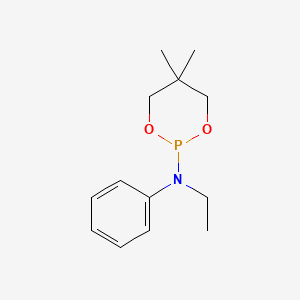
Tris(2,3-dimethylphenyl) phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,3-dimethylphenyl) phosphite is an organophosphorus compound with the chemical formula C24H27O3P. It is a phosphite ester derived from 2,3-dimethylphenol and phosphorous acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,3-dimethylphenyl) phosphite typically involves the reaction of 2,3-dimethylphenol with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate phosphorochloridite, which then reacts with additional 2,3-dimethylphenol to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2,3-dimethylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tris(2,3-dimethylphenyl) phosphate.
Substitution: It can participate in nucleophilic substitution reactions where the phosphite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Tris(2,3-dimethylphenyl) phosphate.
Substitution: Various substituted phosphites depending on the nucleophile used.
Applications De Recherche Scientifique
Tris(2,3-dimethylphenyl) phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.
Biology: It serves as a reagent in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used as an antioxidant and stabilizer in the production of plastics and other polymers.
Mécanisme D'action
The mechanism of action of tris(2,3-dimethylphenyl) phosphite involves its ability to donate lone pairs of electrons from the phosphorus atom, making it a good ligand for metal complexes. This property allows it to stabilize reactive intermediates in various chemical reactions. Additionally, its antioxidant properties help in preventing the degradation of polymers by scavenging free radicals.
Comparaison Avec Des Composés Similaires
- Tris(2,4-dimethylphenyl) phosphite
- Tris(3,4-dimethylphenyl) phosphite
- Tris(2,5-dimethylphenyl) phosphite
Comparison: Tris(2,3-dimethylphenyl) phosphite is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and steric properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
102937-84-8 |
|---|---|
Formule moléculaire |
C24H27O3P |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
tris(2,3-dimethylphenyl) phosphite |
InChI |
InChI=1S/C24H27O3P/c1-16-10-7-13-22(19(16)4)25-28(26-23-14-8-11-17(2)20(23)5)27-24-15-9-12-18(3)21(24)6/h7-15H,1-6H3 |
Clé InChI |
JBXUHJUOOSISGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)OP(OC2=CC=CC(=C2C)C)OC3=CC=CC(=C3C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Prop-2-en-1-yl)-4-(2-{4-[(prop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14326861.png)



![Dimethyl 5,5'-[1,4-phenylenebis(oxy)]dipentanoate](/img/structure/B14326899.png)


![1,1'-[Methylenedi(4,1-phenylene)]bis(3,4-dimethylidenepyrrolidine)](/img/structure/B14326920.png)

silane](/img/structure/B14326938.png)
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)
![(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine](/img/structure/B14326947.png)


